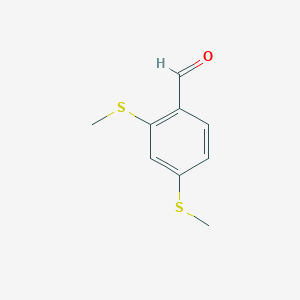

2,4-Bis(methylthio)benzaldehyde

Beschreibung

2,4-Bis(methylthio)benzaldehyde (CAS: Not explicitly provided; referred to as compound 1l in ) is an aromatic aldehyde derivative with methylthio (-SCH₃) groups at the 2- and 4-positions of the benzaldehyde ring. It is synthesized via methods involving condensation reactions, as evidenced by its preparation from α-diones using protocols adapted from Babudri et al. . Key physicochemical properties include:

- Molecular weight: Calculated as 198.30 g/mol (C₉H₁₀OS₂).

- Melting point: 84–85°C (Ethyl acetate/petrol) .

- IR spectral data: Peaks at 2839 cm⁻¹ (C-H stretch), 1671 cm⁻¹ (C=O stretch), and 1278–1035 cm⁻¹ (C-S and aromatic C-H bends) .

The compound’s methylthio substituents enhance electron density at the aromatic ring, influencing its reactivity in nucleophilic substitutions and cycloaddition reactions. It is frequently utilized in heterocyclic synthesis, such as in pyrimido oxazine derivatives .

Eigenschaften

CAS-Nummer |

15345-32-1 |

|---|---|

Molekularformel |

C9H10OS2 |

Molekulargewicht |

198.3 g/mol |

IUPAC-Name |

2,4-bis(methylsulfanyl)benzaldehyde |

InChI |

InChI=1S/C9H10OS2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3 |

InChI-Schlüssel |

QSJSJDLNFYZZCY-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=CC(=C(C=C1)C=O)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Bis(methylthio)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of thioanisole with an appropriate catalyst. For instance, a method using an SZTA catalyst (prepared by mixing TiCl4 and ZrOCl2-8H2O) involves heating the mixture to 70-90°C under a CO atmosphere at a pressure of 0.5-5 MPa for 3-8 hours . Another method involves the reaction of 4-bromo-2-chloro-6-methylbenzenamine with thioanisole .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions is optimized to ensure high yield and cost-effectiveness. The use of environmentally friendly catalysts and processes is also considered to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Bis(methylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methylthio groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,4-Bis(methylthio)benzaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4-Bis(methylthio)benzaldehyde involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The antioxidant activity is due to its ability to scavenge free radicals and chelate metal ions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Benzaldehyde Derivatives

Key Observations :

Key Observations :

- Nucleophilic Reactivity : The methylthio groups in this compound facilitate nucleophilic substitutions, enabling its use in multi-component reactions to form nitrogen-containing heterocycles .

- Comparative Reactivity : Unlike unsubstituted benzaldehyde, which forms triazoles via disproportionation , this compound’s electron-rich structure favors cyclocondensation pathways.

Key Observations :

- Antimicrobial Activity : Methylthio-substituted benzaldehydes exhibit moderate antibacterial activity, whereas methoxy derivatives (e.g., 4-methoxybenzaldehyde) show enhanced antifungal properties due to improved membrane penetration .

- Industrial Demand : Fluorinated analogs like 2,4-bis(trifluoromethyl)benzaldehyde dominate pharmaceutical markets due to their metabolic stability .

Physicochemical Stability

- Thermal Stability : Methylthio groups decompose at lower temperatures (~200°C) compared to trifluoromethyl groups (>300°C), limiting high-temperature applications for this compound .

- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water, similar to other thioether-substituted aldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.